

Leaching studies of 2-Hydroxy-3-phenoxypropyl acrylate from cured polymers

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Compound of Interest

Compound Name: 2-Hydroxy-3-phenoxypropyl
acrylate

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Unveiling Monomer Leaching from Cured Polymers: A Comparative Analysis

A detailed examination of monomer migration from polymer matrices is crucial for ensuring the biocompatibility and safety of materials used in biomedical and pharmaceutical applications. This guide provides a comparative analysis of the leaching characteristics of common acrylate monomers from cured polymers, offering insights for researchers, scientists, and drug development professionals.

While specific leaching data for **2-Hydroxy-3-phenoxypropyl acrylate** (HPPA) from cured polymers is not readily available in the public domain, a comparative analysis with commonly studied acrylate and methacrylate monomers can provide valuable context. This guide focuses on Triethylene glycol dimethacrylate (TEGDMA) and Bisphenol A glycidyl dimethacrylate (BisGMA), two monomers extensively investigated for their leaching potential from dental composite materials. The experimental data and methodologies presented here serve as a benchmark for evaluating the performance of alternative monomers like HPPA.

Comparative Leaching Data of Alternative Monomers

The extent of monomer leaching from a cured polymer is influenced by several factors, including the chemical nature of the monomer, the composition of the polymer matrix, the

curing conditions, the extraction solvent, and the duration of exposure. The following tables summarize quantitative data on the leaching of TEGDMA and BisGMA from various dental composite resins, as reported in scientific literature.

Table 1: Leaching of Triethylene Glycol Dimethacrylate (TEGDMA) from Dental Composites

Dental Composite Material	Immersion Medium	Time	Leached TEGDMA Concentration	Analytical Method	Reference
Tetric EvoFlow®	Deionized Water	24 hours	6.5 ± 0.4 ng/mL	LC-MS/MS	[1]
Tetric EvoFlow®	Deionized Water	2 weeks	8.7 ± 1.6 ng/mL	LC-MS/MS	[1]
Herculite XRV	Water	1 hour	$2.045 \mu\text{g}/\text{cm}^3$	HPLC	[2]
Charisma	Water	7 days	$8.112 \mu\text{g}/\text{cm}^3$	HPLC	[2]
Charisma	Water	30 days	$6.458 \mu\text{g}/\text{cm}^3$	HPLC	[2]
Resin Cements (Various)	75% Ethanol Solution	21 days	Varies by cement	HPLC	[3] [4]

Table 2: Leaching of Bisphenol A Glycidyl Dimethacrylate (BisGMA) and Bisphenol A (BPA) from Dental Composites

Dental Composite Material	Immersion Medium	Time	Leached BisGMA Concentration	Leached BPA Concentration	Analytical Method	Reference
Filtek™ Z350 XT, P60, Bulk Fill	0.001 M Lactic Acid	30 days	-	Increased significantly	HPLC	[5]
Tetric EvoFlow®	Deionized Water	24 hours	-	6.5 ± 0.4 ng/mL	LC-MS/MS	[1]
DELTON®	Deionized Water	24 hours	-	9.6 ± 2.2 ng/mL	LC-MS/MS	[1]
Tetric EvoFlow®	Deionized Water	2 weeks	-	8.7 ± 1.6 ng/mL	LC-MS/MS	[1]
DELTON®	Deionized Water	2 weeks	-	9.2 ± 2.2 ng/mL	LC-MS/MS	[1]
Tetric Ceram	Ethanol/Water, Water, Saliva	24 hours	Highest in ethanol/water	-	HPLC	

Experimental Protocols

The accurate quantification of leached monomers relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for these studies.

High-Performance Liquid Chromatography (HPLC) Protocol for Monomer Analysis

- Sample Preparation:
 - Cured polymer samples of defined dimensions are immersed in a specific volume of an extraction solvent (e.g., 75% ethanol/water solution, deionized water, artificial saliva).[6]

- The samples are incubated at a controlled temperature (e.g., 37°C) for various time intervals (e.g., 1 hour, 24 hours, 7 days, 30 days).^[2]
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically used for separation.^{[3][6]}
 - Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.^{[3][6]} The gradient of the mobile phase can be adjusted to optimize the separation of different monomers.
 - Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.^{[3][6]}
 - Detection: A UV detector is used to monitor the eluting compounds at a specific wavelength (e.g., 205 nm or 208 nm).^{[3][6]}
- Quantification:
 - Standard solutions of the monomers of interest are prepared at known concentrations to create a calibration curve.
 - The peak areas of the leached monomers in the sample chromatograms are compared to the calibration curve to determine their concentrations.^[3]

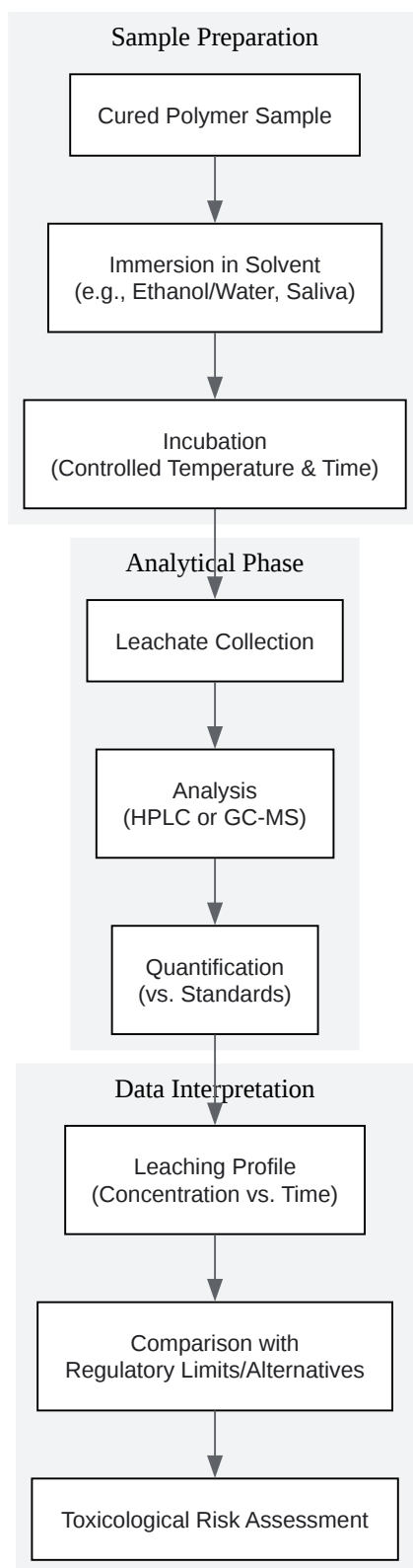
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Monomer Analysis

- Sample Preparation:
 - Similar to the HPLC protocol, cured polymer samples are incubated in a suitable solvent.
 - For some analyses, the uncured material is dissolved in a solvent like ethyl acetate to identify all potential leachables.^[7]
- Chromatographic and Spectrometric Conditions:
 - Column: A capillary column, such as a CB-SE-54, is used for separation.^[8]

- Carrier Gas: Helium is commonly used as the carrier gas.[\[8\]](#)
- Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.[\[8\]](#)
- Ionization: Chemical ionization (CI) or electron ionization (EI) can be used.[\[8\]](#)
- Mass Analyzer: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range to identify and quantify the separated compounds.[\[7\]](#)
- Identification and Quantification:
 - The identification of leached substances is achieved by comparing their mass spectra and retention times with those of reference standards or spectral libraries like NIST.[\[7\]](#)
 - Quantification is performed using an internal standard, such as caffeine, to ensure accuracy.[\[8\]](#)

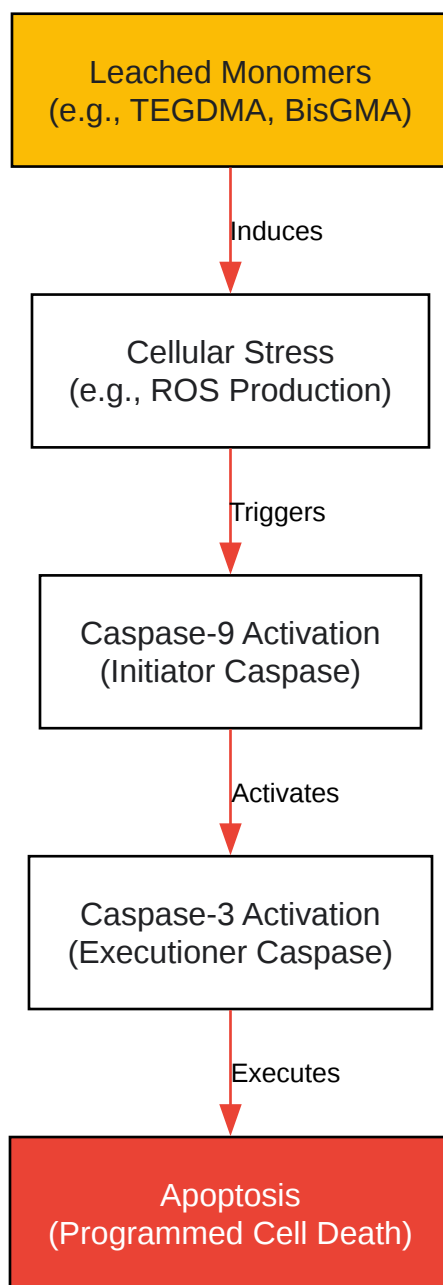
Visualizing Experimental Processes and Biological Pathways

To better understand the methodologies and potential biological implications of monomer leaching, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by leached monomers.



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Caption: Experimental workflow for leaching studies.



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Caption: Intrinsic caspase activation pathway.

Toxicological Implications of Leached Monomers

Leached monomers from polymer-based materials can elicit a range of biological responses. Studies have shown that both TEGDMA and BisGMA can induce cytotoxicity and genotoxicity in various cell types.[9][10] A key mechanism underlying these effects is the induction of

apoptosis, or programmed cell death, through the activation of caspase signaling pathways.[9][10] The intrinsic caspase pathway, initiated by cellular stress, involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the dismantling of the cell.[9][10] Furthermore, exposure to these monomers has been linked to the production of reactive oxygen species (ROS), DNA damage, and cell cycle arrest.[11] Understanding these toxicological endpoints is critical for the comprehensive safety assessment of any new monomer intended for biomedical applications.

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